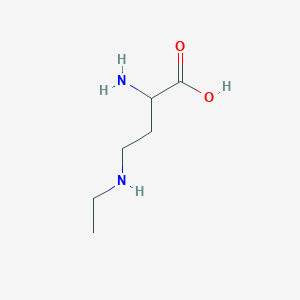

2-Amino-4-(ethylamino)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(ethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-2-8-4-3-5(7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPKOIOJGLMVRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Non Proteinogenic Amino Acids and Derivatives in Chemical Biology

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms for the assembly of proteins. wikipedia.org While the 22 proteinogenic amino acids form the primary building blocks of life, there are over 140 NPAAs that occur naturally and thousands more that can be synthesized in the laboratory. wikipedia.org These compounds are not merely esoteric chemical curiosities; they play crucial roles in a variety of biological processes and are invaluable tools in the field of chemical biology.

The significance of NPAAs stems from their structural diversity and functional versatility. Unlike their proteinogenic counterparts, NPAAs can be found as intermediates in metabolic pathways, such as ornithine and citrulline in the urea (B33335) cycle. wikipedia.org They also function as important biological molecules in their own right; for example, gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in animals. wikipedia.orgomicsonline.org

In the context of chemical biology and drug discovery, the incorporation of NPAAs into peptides is a powerful strategy for developing novel therapeutics. nih.govnih.gov Peptides composed solely of natural amino acids often suffer from poor stability in biological systems. nih.gov Introducing NPAAs can fundamentally alter a peptide's properties, leading to:

Enhanced Stability: Modifying the peptide backbone with NPAAs can confer resistance to enzymatic degradation, increasing the molecule's half-life. nih.gov

Improved Potency: The unique side chains and conformational constraints imposed by NPAAs can lead to higher binding affinity and selectivity for biological targets. nih.gov

Increased Bioavailability: NPAAs can be used to fine-tune the physicochemical properties of a peptide, such as its permeability across cell membranes. nih.gov

The synthesis of these unnatural amino acids can be achieved through various chemical modifications of their natural analogs, including amine alkylation and side-chain substitution. wikipedia.org This synthetic flexibility allows for the creation of a vast chemical space for the design of new bioactive molecules.

Overview of Butanoic Acid Derivatives in Natural Product Chemistry and Synthetic Endeavors

Classical and Contemporary Approaches to the Synthesis of this compound and Related Structures

The construction of the this compound backbone can be achieved through various synthetic routes. A common approach involves the reaction of 2-oxo-4-aminobutanoic acid with ethylamine. This method, along with others, is subject to optimization and can be adapted to produce specific stereoisomers.

Achieving stereoselectivity is crucial in the synthesis of chiral amino acids. While specific stereoselective syntheses for this compound are not extensively documented, strategies used for structurally similar amino acids can be applied. For instance, the synthesis of a thymine (B56734) derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid was accomplished with high enantiomeric purity through enzymatic reduction of a keto acid precursor. mcgill.ca Another general strategy involves the use of chiral auxiliaries, such as the Evans oxazolidinone protocol, which has been successfully employed for the asymmetric synthesis of β-hydroxy γ-amino acids. nih.gov These methods allow for the controlled formation of specific enantiomers, which is often critical for biological activity.

Further strategies include catalytic asymmetric hydrogenation of prochiral precursors or the resolution of a racemic mixture. google.com For example, the resolution of racemic D,L-2-amino-4-(2-aminoethoxy)-butanoic acid can be performed by diacylation followed by treatment with an acylase enzyme, which selectively hydrolyzes one enantiomer. google.com

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. Key parameters that are typically adjusted include temperature, pH, solvent polarity, and the choice of catalyst. For the synthesis of amino acid derivatives, controlled reaction times and chromatographic purification are often critical for isolating the desired compound in high purity. The synthesis of 4-methylguanidine butyric acid from 4-(methylamino)butanoic acid salts, a related structure, was optimized by adjusting the molar ratio of reactants, reaction temperature, and time to achieve a yield of 79.45%. researchgate.net

Table 1: Illustrative Optimization of a Hypothetical Synthesis Step This table presents hypothetical data to illustrate the impact of reaction parameters on product yield.

| Entry | Parameter Varied | Condition | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Temperature | 25°C | 65 | 90 |

| 2 | Temperature | 50°C | 78 | 92 |

| 3 | Temperature | 75°C | 72 | 85 |

| 4 | Catalyst | Catalyst A | 78 | 92 |

| 5 | Catalyst | Catalyst B | 85 | 95 |

| 6 | Solvent | Toluene | 85 | 95 |

| 7 | Solvent | DMF | 81 | 93 |

Novel synthetic pathways often focus on the use of readily available starting materials and more efficient reaction sequences. For related structures, such as 4-(methylamino)butanoic acid, a synthetic route starting from N-methyl-pyrrolidone has been developed. researchgate.net The synthesis of various amino acid derivatives has also been achieved through multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more reactants. whiterose.ac.ukrug.nl

Precursors for the synthesis of this compound could potentially include protected forms of 2,4-diaminobutanoic acid or derivatives of glutamic acid. For example, the synthesis of a glutamine derivative involved the use of (R)-4-amino-2-(((benzyloxy)carbonyl)amino)butanoic acid as a key starting material. mdpi.com

Derivatization Strategies for Functionalization and Analog Generation

Derivatization of this compound at its two amino groups and one carboxyl group allows for the creation of a diverse library of analogs. These modifications can be used to modulate the compound's physicochemical properties and biological activity.

The primary α-amino group and the secondary ethylamino group are both nucleophilic and can undergo N-alkylation and N-acylation reactions.

N-Alkylation: This can be achieved through reactions with alkyl halides or via reductive amination with aldehydes. d-nb.info A robust ruthenium-catalyzed method for the direct N-alkylation of α-amino acid esters using alcohols has been developed, offering an atom-economic route with high retention of stereochemistry. d-nb.info Given the presence of two amino groups in the target molecule, selective protection strategies would be necessary to achieve site-specific alkylation.

N-Acylation: The amino groups can be readily acylated using acyl chlorides or anhydrides in the presence of a base. google.com This reaction introduces an amide linkage, which can alter the molecule's properties. For instance, acylation is a common step in the synthesis of peptide-based molecules and can be used to attach various functional groups. google.com

Table 2: Examples of Derivatization Reactions This table provides examples of potential derivatization reactions for this compound.

| Functional Group | Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|---|

| α-Amino Group | N-Acylation | Acetyl Chloride | N-Acetyl |

| 4-Ethylamino Group | N-Alkylation | Methyl Iodide | N-Ethyl-N-methylamino |

| Carboxyl Group | Esterification | Methanol / H+ | Methyl Ester |

| Carboxyl Group | Amidation | Benzylamine / Coupling Agent | N-Benzyl Amide |

The carboxylic acid functional group is another key site for derivatization.

Esterification: The conversion of the carboxylic acid to an ester is commonly performed via Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis. masterorganicchemistry.com This reaction is an equilibrium process, and the yield of the ester can be increased by using an excess of the alcohol or by removing the water that is formed. masterorganicchemistry.com Esters are often used as protecting groups for carboxylic acids during other synthetic transformations.

Amidation: The carboxyl group can be converted to an amide by reacting it with an amine in the presence of a coupling agent. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) have been used to facilitate the amidation of related amino acid structures. mdpi.com This reaction is fundamental to peptide synthesis and allows for the linkage of this compound to other amino acids or amine-containing molecules.

Targeted Side Chain Modifications for Structural Probes

The modification of the side chain of this compound is a key strategy for creating structural probes designed to investigate protein structure, function, and interactions. thermofisher.comoup.com These modifications can introduce reporter groups, such as fluorescent tags, or alter physicochemical properties like hydrophobicity and charge to study specific molecular recognition events. pnas.orgnih.gov

Fluorophore Conjugation: A primary application of side chain modification is the attachment of fluorescent probes. gla.ac.ukresearchgate.net The terminal ethylamino group of this compound provides a reactive handle for conjugation with various fluorophores. For instance, amine-reactive dyes, such as those with N-hydroxysuccinimide (NHS) esters or isothiocyanate groups, can be readily coupled to the secondary amine on the side chain. This allows for the synthesis of fluorescent derivatives that can be incorporated into peptides or used to label proteins, enabling studies via fluorescence spectroscopy or microscopy. nih.govmdpi.com A modular synthesis approach allows for the creation of a library of probes with different spectral properties. nih.gov

Altering Hydrophobicity and Chain Length: The ethyl group on the side chain can be systematically altered to probe hydrophobic pockets within protein binding sites. pnas.org Synthetic strategies, such as reductive amination using different aldehydes, can be employed to introduce longer or more complex alkyl or aryl groups. nih.gov For example, replacing the ethyl group with bulkier or more lipophilic moieties can enhance or diminish binding affinity, providing insights into the steric and electronic requirements of a protein's active site. nih.gov Studies on related diaminobutanoic acid derivatives have shown that varying the side-chain length by even a single methylene (B1212753) unit can significantly impact biological interactions. nih.gov

Introduction of Bio-orthogonal Handles: The side chain can also be modified to include bio-orthogonal functional groups, such as azides or alkynes. These "clickable" handles allow the amino acid, once incorporated into a biological system, to be selectively tagged with a reporter molecule (e.g., a fluorophore or biotin) without interfering with native biochemical processes. rsc.org For example, the ethylamino group could be replaced with an azido-ethyl group during synthesis, creating a versatile probe for subsequent chemical ligation reactions.

The table below summarizes potential side-chain modifications and their applications.

| Modification Type | Reagent/Method Example | Resulting Functional Group | Application as Structural Probe |

| Fluorophore Attachment | Fluorescein isothiocyanate (FITC) | Thiourea-linked fluorescein | Fluorescence Resonance Energy Transfer (FRET), Cellular Imaging |

| Hydrophobicity Tuning | Reductive amination with isobutyraldehyde | Isobutylamino group | Probing hydrophobic binding pockets |

| Bio-orthogonal Labeling | Synthesis from an azido-containing precursor | Azidoethylamino group | "Click" chemistry for selective tagging in complex biological mixtures |

| Charge Modification | Guanidinylation of the side-chain amine | Guanidinium group | Investigating electrostatic interactions and salt bridges |

These targeted modifications transform this compound from a simple non-proteinogenic amino acid into a sophisticated tool for dissecting complex biological processes at the molecular level. thermofisher.commdpi.com

Resolution of Racemic Mixtures and Chiral Separation Techniques

The synthesis of this compound typically results in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. Since enantiomers often exhibit different biological activities, their separation, or chiral resolution, is a critical step for stereospecific studies. Several methods are employed for the resolution of racemic amino acids. wikipedia.org

Enzymatic Resolution: This technique leverages the high stereoselectivity of enzymes. A common approach involves the N-acylation of the racemic amino acid, followed by enantioselective hydrolysis of the acyl group from one enantiomer (typically the L- or S-form) by an enzyme like Acylase I. harvard.edu The resulting mixture, consisting of the free L-amino acid and the N-acylated D-amino acid, can then be separated based on their different physicochemical properties, such as solubility or charge. While highly effective for many amino acids, the substrate specificity of the enzyme for N-alkylated compounds must be considered. harvard.edunih.govresearchgate.net

Diastereomeric Salt Crystallization: This classical resolution method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. mdpi.comresearchgate.net For the resolution of this compound, which is amphoteric, either a chiral acid (e.g., tartaric acid, camphorsulfonic acid) or a chiral base (e.g., brucine, 1-phenylethylamine) can be used as the resolving agent, depending on the pH and protection strategy of the amino acid's functional groups. libretexts.orggoogle.com The success of this method is highly dependent on finding a suitable resolving agent and crystallization solvent that yield well-formed crystals and significant solubility differences between the diastereomeric salts. researchgate.net

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. scas.co.jp Various types of CSPs are available, including those based on Pirkle-type phases, cyclodextrins, proteins, or macrocyclic antibiotics like teicoplanin. researchgate.netmdpi.com The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. Alternatively, pre-column derivatization of the amino acid with a chiral derivatizing agent, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), can be used to form diastereomers that can then be separated on a standard achiral reverse-phase HPLC column. researchgate.net

The table below outlines the primary techniques for the chiral resolution of this compound.

| Technique | Principle | Common Reagents/Materials | Advantages |

| Enzymatic Resolution | Enantioselective enzymatic hydrolysis of a derivative | Acylase I, Lipase, N-acetyl protecting group | High enantioselectivity, mild reaction conditions |

| Diastereomeric Salt Crystallization | Formation of separable diastereomeric salts | (+)-Tartaric acid, (-)-Brucine, (S)-Mandelic acid | Scalable, cost-effective for large quantities |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Chiral columns (e.g., Teicoplanin-based, Pirkle-type) | High resolution, applicable for analytical and preparative scales |

| Pre-column Derivatization HPLC | Conversion to diastereomers prior to chromatography | Chiral derivatizing agents (e.g., FLEC) | Utilizes standard achiral columns, high sensitivity |

Enzymatic Interactions and Biological Roles Non Human, Mechanistic Studies

Investigation of Enzyme Substrate Specificity and Binding Kinetics

As a modified amino acid, 2-Amino-4-(ethylamino)butanoic acid is a candidate for interaction with enzymes that typically bind or process amino acids. Its substrate specificity and binding kinetics are of key interest in understanding its biochemical function.

Pyridoxal phosphate (B84403) (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of enzymatic reactions, particularly those involving amino acid metabolism. nih.govwikipedia.org PLP-dependent enzymes catalyze reactions such as transamination, decarboxylation, racemization, and side-chain elimination or replacement. nih.govnih.gov The fundamental mechanism involves the formation of a Schiff base between the aldehyde group of PLP and the amino group of the amino acid substrate. wikipedia.org This covalent linkage acts as an electrophilic catalyst, stabilizing carbanionic intermediates, which is central to the enzyme's catalytic power. nih.govwikipedia.org

Given that this compound is an amino acid derivative, it is structurally suited to interact with the active sites of PLP-dependent enzymes. While direct studies detailing the binding kinetics of this specific compound are not prevalent, research on similar non-proteinogenic amino acids provides a strong basis for its potential role. For instance, oxyvinylglycines, another class of amino acid analogs, are known to be irreversible inhibitors of PLP-dependent enzymes. frontiersin.org The interaction of this compound with such enzymes would likely involve its primary amino group forming a Schiff base with PLP, positioning it within the active site to either act as a substrate or an inhibitor.

Amino acid transporters are critical for maintaining cellular homeostasis and are central to the metabolism of various organisms. Alanine-Serine-Cysteine Transporter 2 (ASCT2, also known as SLC1A5) and Sodium-coupled Neutral Amino Acid Transporter 2 (SNAT2, or SLC38A2) are two such transporters that have been the subject of extensive study, particularly in the context of cancer research where they are often overexpressed. mdpi.comsolvobiotech.commdpi.com

ASCT2 (SLC1A5) is a sodium-dependent exchanger that primarily mediates the transport of neutral amino acids, with a notable preference for glutamine. mdpi.comsolvobiotech.com It functions as an antiporter, exchanging an intracellular amino acid for an extracellular one. mdpi.com

SNAT2 (SLC38A2) is a sodium-dependent symporter that transports a broad range of small, neutral amino acids, including glutamine, into the cell. mdpi.combinghamton.edu Unlike ASCT2, its function is electrogenic, coupled to the co-transport of a Na+ ion. binghamton.edu

Research into novel inhibitors for these transporters has led to the investigation of scaffolds based on butanoic acid. Specifically, a series of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids were developed and identified as potent inhibitors of ASCT2-mediated glutamine uptake in mammalian cell lines. nih.gov In vitro studies using rat C6 glioma cells and human HEK293 cells demonstrated that these compounds significantly inhibit glutamine accumulation, with potencies far exceeding previous inhibitors. solvobiotech.comnih.gov This suggests that the butanoic acid backbone is a viable scaffold for targeting the substrate binding site of ASCT2. While these studies focused on a derivative, they highlight the potential for this compound itself to interact with these transporter systems.

| Compound Class | Target Transporter | Cell Model(s) | Observed Effect | Reference(s) |

| 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids | ASCT2 (SLC1A5) | C6 (rat), HEK293 (human) | Potent inhibition of glutamine accumulation | solvobiotech.comnih.gov |

| V-9302 (a 2-amino-4-bis(aryloxybenzyl)aminobutanoic acid derivative) | ASCT2, SNAT2, LAT1 | HEK293 cells, various cancer cell lines | Inhibition of amino acid uptake, anti-tumor capabilities in vitro and in vivo | mdpi.comsolvobiotech.com |

Modulation of Enzyme Activity (e.g., Inhibition, Activation)

The structure of this compound, with its dual amino groups and ethyl substitution, provides features that can modulate the activity of target enzymes through competitive inhibition or allosteric effects.

The modulation of enzyme activity can occur through direct binding to the active site, thus competing with the natural substrate, or by binding to a secondary, allosteric site. nih.gov Allosteric modulators can induce conformational changes that alter the enzyme's affinity for its substrate. nih.govnih.gov

In the context of amino acid transporters, the development of inhibitors has shed light on the nature of their binding sites. The successful inhibition of ASCT2 by 2-amino-4-bis(aryloxybenzyl)aminobutanoic acid derivatives suggests that bulky, hydrophobic groups attached to the 4-amino position of the butanoic acid scaffold are well-tolerated and can enhance binding affinity. binghamton.edunih.gov This implies the existence of a large hydrophobic pocket within or near the substrate binding site of the transporter. mdpi.com The ethylamino group of this compound could engage in similar, albeit weaker, hydrophobic interactions.

Studies on these inhibitors suggest that their mechanism may involve preventing the conformational changes necessary for substrate transport, such as the closing of a hairpin loop (HP2) that acts as a gate over the binding site. binghamton.edu This interference with the transporter's mechanical action is a form of allosteric modulation. The binding of the inhibitor at a site distinct from the substrate's primary interaction points can stabilize a conformation that is non-permissive for transport. solvobiotech.com

Functional Mechanisms within Microbial and Plant Metabolism (Non-Clinical Focus)

In microorganisms, amino acids and their analogs often serve as precursors for a wide range of secondary metabolites, including antibiotics and other bioactive compounds.

An antimetabolite is a substance that interferes with the normal metabolic processes within a cell, typically by combining with an enzyme. Many microorganisms, particularly those from the genus Streptomyces, are prolific producers of such compounds. nih.govnih.gov

Research on a closely related molecule provides a compelling model for the potential role of this compound. A novel amino acid, L-2-amino-4-(2-aminoethoxy)butanoic acid , was isolated from the fermentation broth of Streptomyces sp. X-11,085. nih.gov This compound was identified as a direct precursor to a potent antimetabolite antibiotic, L-2-amino-4-(2-aminoethoxy)-trans-3-butenoic acid, which is co-produced in the same fermentation. nih.govnih.gov The addition of the saturated precursor to the fermentation culture was shown to enhance the production of the final unsaturated antimetabolite. nih.gov

This precursor relationship suggests a plausible metabolic role for this compound in certain microorganisms. It could similarly serve as a building block in a biosynthetic pathway, where subsequent enzymatic modification (such as desaturation) would convert it into a bioactive antimetabolite. The ethylamino group would be a key structural feature of the resulting natural product.

Involvement in Ethylene (B1197577) Production or Abscission Processes in Plants

The compound this compound has been identified as a plant growth regulator that can influence key physiological processes such as fruit ripening and abscission. Abscission is the natural process by which plants shed organs like leaves, flowers, or fruits, and it is intricately regulated by plant hormones, most notably ethylene. nih.govresearchgate.net Ethylene is considered a primary accelerator of abscission, and its biosynthesis is a well-defined pathway starting from the amino acid methionine. researchgate.netresearchgate.net

Mechanistic studies have documented that this compound can enhance the production of ethylene, thereby promoting abscission. This property is highlighted in agricultural applications where controlled abscission is desirable to facilitate timely harvesting and improve fruit quality. A patent for its use in accelerating the ripening of fruits like apples and oranges underscores its effectiveness in this role.

Research on other, structurally related amino acids further supports this function. For instance, L-2-amino-4-(2-aminoethoxy)-butanoic acid, which is produced via fermentation by Streptomyces species, is also known to enhance ethylene production and act as an abscission agent. google.com In broader studies on petiole explants, other amino acids such as alanine (B10760859) and glutamic acid have been shown to significantly increase both ethylene evolution and the rate of abscission. dtic.mil This suggests a wider role for certain non-proteinogenic amino acids in modulating the ethylene-dependent abscission pathway in plants.

A controlled study on 'Valencia' oranges provides specific data on the efficacy of this compound as an abscission agent. The findings demonstrated a significant increase in fruit drop compared to untreated controls.

Table 1: Effect of this compound on Fruit Abscission in 'Valencia' Oranges

| Treatment Concentration | Duration (Days) | Abscission Rate (%) |

|---|---|---|

| 0.1% | 14 | 22 |

Data derived from a controlled study on the effects of the compound on fruit abscission.

Participation in Broader Amino Acid or Fatty Acid Degradation Pathways in Microorganisms

While specific microbial degradation pathways for this compound are not extensively documented in scientific literature, general principles of microbial metabolism of amino acids and related compounds suggest potential routes for its breakdown. Microorganisms utilize a vast array of enzymes to break down amino acid-containing compounds for use as energy and nitrogen sources. mdpi.com

Bacteria possess various catabolic pathways for amino acid degradation. mdpi.com A key mechanism involves the hydrolysis of peptide or amide bonds. For example, the bacterial strain Sphingosinicella microcystinivorans B-9 is known to degrade various compounds containing amino acids by hydrolyzing amide and ester bonds. nih.gov This suggests that microorganisms could potentially cleave the ethylamino group from the butanoic acid backbone of this compound. The degradation of such compounds by strain B-9 was not inhibited by EDTA, indicating the action of hydrolytic enzymes other than specific metalloproteases. nih.gov

Other general amino acid degradation pathways that could be relevant include:

Deamination: The removal of an amino group, which is a common step in amino acid catabolism.

Decarboxylation: The removal of a carboxyl group.

The Strickland Reaction: A process observed in some anaerobic bacteria, such as Clostridia, which involves the coupled oxidation and reduction of different amino acids to organic acids. mdpi.com

It is important to note that some non-canonical amino acids can be resistant to proteolytic degradation. nih.gov However, the structural simplicity of this compound relative to more complex non-proteinogenic amino acids suggests it could be susceptible to breakdown by microbial enzymes. The ultimate fate of the compound in a microbial environment would depend on the specific enzymatic capabilities of the microorganisms present. mdpi.com

Table 2: General Microbial Degradation Pathways for Amino Acid-Containing Compounds

| Degradation Pathway | Enzymatic Action | Potential Products |

|---|---|---|

| Hydrolysis | Cleavage of amide or ester bonds by hydrolases (e.g., amidases, esterases). nih.gov | Smaller organic acids, amines, amino acids. nih.gov |

| Deamination | Removal of an amino group by deaminases. mdpi.com | Keto acids, ammonia. mdpi.com |

| Decarboxylation | Removal of a carboxyl group by decarboxylases. mdpi.com | Biogenic amines, carbon dioxide. mdpi.com |

| Strickland Reaction | Coupled oxidation and reduction of amino acids by various oxidoreductases. mdpi.com | Organic acids, ammonia. mdpi.com |

Advanced Analytical and Spectroscopic Characterization of 2 Amino 4 Ethylamino Butanoic Acid

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation of 2-Amino-4-(ethylamino)butanoic acid from reaction mixtures and for the determination of its purity. Given the polar nature of this amino acid derivative, several specialized chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like amino acids. However, as this compound lacks a strong chromophore, derivatization is essential to enable sensitive detection by UV-Visible or fluorescence detectors. waters.com

Pre-column derivatization involves reacting the analyte with a labeling agent prior to its introduction into the HPLC system. Common derivatizing reagents for amino acids include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This method is rapid and sensitive but does not react with secondary amines unless a specific protocol is used.

9-fluorenylmethyl-chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent adducts. researchgate.net

Dansyl Chloride (DNS-Cl): Forms stable, fluorescent sulfonamide adducts with primary and secondary amino groups. researchgate.net

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A reagent that effectively derivatizes both primary and secondary amines, yielding stable, fluorescent urea (B33335) adducts that can be readily analyzed by reversed-phase HPLC. mdpi.com

The choice of derivatization agent depends on the specific requirements of the analysis, such as sensitivity and the need to quantify both primary and secondary amine functionalities within the molecule. researchgate.net For this compound, which contains both a primary and a secondary amine, a reagent like FMOC-Cl or AQC would be particularly suitable. mdpi.com

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a gradient elution system. The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

Table 1: Illustrative HPLC Parameters for Derivatized this compound

| Parameter | Value |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 20 mM Phosphate (B84403) Buffer, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Ex/Em dependent on derivatizing agent) |

| Derivatizing Agent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) following Derivatization

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Amino acids like this compound are non-volatile and must be derivatized to increase their volatility. sigmaaldrich.com This process typically involves the conversion of the polar amino and carboxyl groups into less polar, more volatile esters and amides. jfda-online.com

Common derivatization strategies for GC analysis of amino acids include:

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace active hydrogens on the amino and carboxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com

Acylation/Esterification: This two-step process often involves esterification of the carboxylic acid group with an alcohol (e.g., isopropanol) followed by acylation of the amino groups with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA).

Chloroformate Derivatization: Reagents like ethyl chloroformate or methyl chloroformate react with both amino and carboxyl groups in an aqueous medium, offering a rapid and efficient derivatization pathway. researchgate.netnih.gov

The resulting derivatives are then separated on a capillary GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation patterns of the derivatized molecule. nist.gov

Ion Exchange Chromatography Applications

Ion Exchange Chromatography (IEC) is a powerful technique for the separation of charged molecules, including amino acids. uni-mate.hu193.16.218 The separation is based on the reversible interaction between the charged amino acid and the charged functional groups of the ion exchange resin. libretexts.org

For the separation of this compound, a cation-exchange resin would typically be employed. At a low pH, the amino groups of the compound are protonated, resulting in a net positive charge. This allows the molecule to bind to the negatively charged resin. Elution is then achieved by increasing the pH or the salt concentration of the mobile phase, which neutralizes or competes for the binding sites on the resin. uni-mate.hu

Post-column derivatization with ninhydrin (B49086) is a classic method used in conjunction with IEC for the detection of amino acids. 193.16.218 The ninhydrin reacts with the eluted amino acids to produce a colored compound that can be detected by a UV-Visible detector. This method is highly reproducible and less susceptible to matrix effects than pre-column derivatization techniques.

Spectroscopic Techniques for Structural Elucidation

While chromatography provides information on purity and can aid in identification based on retention time, spectroscopic techniques are essential for the definitive elucidation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR: A proton NMR spectrum would provide information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals would be expected for the protons of the ethyl group, the methylene (B1212753) groups of the butanoic acid backbone, the methine proton at the alpha-carbon, and the exchangeable protons of the amino and carboxyl groups.

¹³C NMR: A carbon-13 NMR spectrum would show the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid, the alpha-carbon bearing the amino group, the methylene carbons of the backbone, and the carbons of the ethyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | ~11-12 | ~175-180 |

| α-CH | ~3.5-4.0 | ~50-55 |

| β-CH₂ | ~1.8-2.2 | ~30-35 |

| γ-CH₂ | ~2.8-3.2 | ~45-50 |

| -NH-CH₂- | ~2.6-3.0 | ~40-45 |

| -CH₃ | ~1.0-1.3 | ~15-20 |

| -NH₂ | Variable | - |

| -NH- | Variable | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques (e.g., Q-TOF/MS, HR-ESI-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) techniques are particularly valuable for confirming the molecular formula.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar, non-volatile molecules like amino acids. researchgate.net It typically produces protonated molecules [M+H]⁺ in positive ion mode. For this compound (C₆H₁₄N₂O₂), the expected monoisotopic mass is 146.1055 g/mol .

Quadrupole Time-of-Flight (Q-TOF) MS: Q-TOF mass spectrometers offer high resolution and mass accuracy, allowing for the confident determination of the elemental composition of the parent ion and its fragments. agsanalitica.com Tandem mass spectrometry (MS/MS) experiments on a Q-TOF instrument can be performed to fragment the parent ion and obtain structural information. The fragmentation pattern would be characteristic of the molecule's structure, with expected losses of small neutral molecules such as water, ammonia, and parts of the ethylamino side chain.

High-Resolution ESI-MS (HR-ESI-MS): This technique would be used to determine the exact mass of the [M+H]⁺ ion with high precision (typically to within 5 ppm). This accurate mass measurement allows for the unambiguous determination of the molecular formula, C₆H₁₅N₂O₂⁺ for the protonated species, distinguishing it from other compounds with the same nominal mass.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₆H₁₄N₂O₂ |

| Monoisotopic Mass | 146.1055 u |

| [M+H]⁺ (HR-ESI-MS) | 147.1129 u |

| [M+Na]⁺ (HR-ESI-MS) | 169.0949 u |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The spectroscopic characterization of this compound using Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provides critical insights into its molecular structure and electronic properties. While specific experimental spectra for this compound are not widely available in the public domain, its expected spectroscopic features can be reliably predicted based on the characteristic absorptions of its constituent functional groups: a primary amine, a secondary amine, and a carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be complex, displaying characteristic bands for its various functional groups. In its zwitterionic form, which is common for amino acids, the IR spectrum would show distinct absorptions for the carboxylate and ammonium (B1175870) groups.

Key expected IR absorption bands include:

N-H Stretching: The presence of both primary (R-NH₂) and secondary (R₂-NH) amine groups will result in N-H stretching vibrations in the 3300-3500 cm⁻¹ region. Primary amines typically show two bands (asymmetric and symmetric stretching), while secondary amines show a single, weaker band. orgchemboulder.comopenstax.orglibretexts.org These bands are generally sharper than the O-H stretches from alcohols. orgchemboulder.comlibretexts.org

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and butyl groups are expected in the 2850-2960 cm⁻¹ range.

Carboxylic Acid/Carboxylate Group: In the zwitterionic form, the carboxylate group (COO⁻) will exhibit a strong, broad absorption band around 1550-1610 cm⁻¹ due to asymmetric stretching, and a weaker band around 1400-1450 cm⁻¹ from symmetric stretching. If the compound is in its non-zwitterionic form, the carboxylic acid O-H stretch would appear as a very broad band from 2500-3300 cm⁻¹, and the C=O stretch would be observed around 1700-1725 cm⁻¹.

N-H Bending: The primary amine group will show an N-H bending (scissoring) vibration in the 1580-1650 cm⁻¹ region. orgchemboulder.com A broader N-H wagging band for both primary and secondary amines can be expected between 665-910 cm⁻¹. orgchemboulder.com

C-N Stretching: The C-N stretching vibrations for aliphatic amines are typically found in the 1020-1250 cm⁻¹ range. orgchemboulder.com

A summary of the predicted IR absorption bands is presented in Table 1.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3400-3300 (two bands) | Medium |

| Secondary Amine (R₂NH) | N-H Stretch | 3350-3310 | Weak-Medium |

| Carboxylic Acid (zwitterion) | COO⁻ Asymmetric Stretch | 1550-1610 | Strong, Broad |

| Carboxylic Acid (zwitterion) | COO⁻ Symmetric Stretch | 1400-1450 | Variable |

| Primary Amine (R-NH₂) | N-H Bend | 1580-1650 | Medium |

| Aliphatic C-H | C-H Stretch | 2850-2960 | Medium-Strong |

| Aliphatic C-N | C-N Stretch | 1020-1250 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is not expected to show significant absorption in the near-UV and visible regions (above 250 nm). This is because the molecule lacks extensive chromophores, such as aromatic rings or conjugated double bond systems, which are responsible for strong electronic absorptions at these wavelengths. nih.govmicrospectra.comjordilabs.com

Non-aromatic amino acids typically exhibit weak absorptions in the far-UV region, primarily due to n→σ* transitions of the non-bonding electrons on the nitrogen and oxygen atoms, and n→π* transitions of the carbonyl group. For this compound, a weak absorption maximum would be anticipated around 200-220 nm. The presence of charged amino and carboxylate groups may lead to some charge transfer transitions, but these are also generally weak and occur at lower wavelengths. nih.gov

Chiroptical Methods for Stereochemical Analysis

The stereochemistry of this compound, which possesses a chiral center at the α-carbon, can be elucidated using chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques are highly sensitive to the three-dimensional arrangement of atoms in a molecule and are instrumental in determining the absolute configuration of chiral compounds. mtoz-biolabs.comnih.gov

Circular Dichroism (CD)

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. photophysics.com For a chiral amino acid like this compound, the CD spectrum provides information about its absolute configuration (L or D).

The n→π* electronic transition of the carboxyl or carboxylate chromophore in α-amino acids typically gives rise to a CD band in the 200-250 nm region. The sign of the Cotton effect (positive or negative CD band) in this region is empirically related to the stereochemistry at the α-carbon. For L-amino acids, a positive Cotton effect is generally observed, while D-amino acids exhibit a negative Cotton effect. mtoz-biolabs.com The exact position and intensity of the CD bands can be influenced by factors such as pH and the nature of the side chain.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov An ORD spectrum of a chiral molecule will show a plain curve (a gradual change in rotation with wavelength) in regions where there is no absorption, and a Cotton effect curve (a peak and a trough) in the vicinity of an absorption band.

Similar to CD, the sign of the Cotton effect in the ORD spectrum of an α-amino acid is indicative of its absolute configuration. rsc.org The analysis of the ORD curve, particularly the sign of the Cotton effect associated with the carboxyl chromophore, can be used to assign the L or D configuration to this compound. nih.govacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Primary Amine |

| Secondary Amine |

Computational and Theoretical Studies of 2 Amino 4 Ethylamino Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These calculations can determine a molecule's stable structure and its electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. icm.edu.pl It is employed to optimize the geometry of molecules and calculate various electronic properties. biointerfaceresearch.com For 2-Amino-4-(ethylamino)butanoic acid, DFT calculations are crucial for determining its three-dimensional structure, bond lengths, bond angles, and electronic properties like the dipole moment.

Recent computational studies have utilized DFT to model the electronic configuration of this compound. These calculations predict a dipole moment of approximately 3.2 Debye, which suggests a moderate polarity. This polarity indicates that the molecule could be compatible with both aqueous and lipid environments. The geometry optimizations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31+G(d) or 6-311G++(d,p), often incorporating solvent effects to mimic physiological conditions. icm.edu.plbiointerfaceresearch.com

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₆H₁₄N₂O₂ | Indicates the elemental composition of the molecule. |

| Molecular Weight | 146.19 g/mol | Represents the mass of one mole of the compound. |

| Dipole Moment | ~3.2 Debye | Suggests moderate polarity, influencing solubility and intermolecular interactions. |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. wuxiapptec.com

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. researchgate.net By analyzing the distribution and energies of these orbitals, researchers can predict how this compound might interact with other species. For instance, regions of the molecule where the HOMO is localized are likely sites for electrophilic attack, whereas LUMO localization points to potential sites for nucleophilic attack. This analysis is crucial for understanding reaction mechanisms and designing new molecules with desired reactivity. wuxiapptec.com

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. researchgate.net | Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. researchgate.net | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). wuxiapptec.com | A small gap suggests high chemical reactivity and low kinetic stability. researchgate.net A large gap suggests low reactivity and high stability. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule's various rotatable bonds allow it to adopt numerous shapes (conformers), and MD simulations can reveal which conformers are most stable and how the molecule behaves in different environments, such as in an aqueous solution. nih.gov

These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the positions and velocities of the particles over time. researchgate.net This allows for the assessment of the molecule's stability and the dynamic changes in its conformation. nih.gov By analyzing the simulation trajectory, researchers can identify dominant conformations, understand the transitions between them, and calculate properties like root-mean-square deviation (RMSD) to quantify structural stability. researchgate.net

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational models are instrumental in modern SAR studies, allowing for the systematic modification of a lead compound's structure and the prediction of how these changes will affect its activity.

For this compound, computational SAR studies could involve modifying its functional groups. For example, the ethylamino group could be compared with other substituents, such as a smaller methylamino group, to determine the effect of size and electronics on a hypothetical biological target. nih.gov Such studies often reveal that even minor changes, like replacing an ethylamino group with a methylamino one, can significantly impact activity. nih.gov These computational predictions help guide the synthesis of new analogues with potentially improved potency or selectivity, thereby streamlining the drug discovery process. mdpi.com

| Structural Modification | Observed Effect in Related Systems | Potential Implication for this compound |

|---|---|---|

| Substitution of secondary amino group | In some systems, a smaller methylamino substituent is preferred over a larger ethylamino substituent. nih.gov | The size of the alkyl group on the nitrogen at the 4-position may be a critical factor for biological activity. |

| Modification of the carboxylic acid | Conversion to a carboxyamido functional group can be tolerated in certain molecular scaffolds. nih.gov | The carboxylic acid moiety might be modified without complete loss of activity, allowing for property modulation. |

Predictive Modeling for Biochemical Interactions (e.g., Protein-Ligand Docking with Non-Human Targets)

Predictive modeling, particularly protein-ligand docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). researchgate.net This method is crucial for understanding potential biochemical interactions and for virtual screening campaigns. nih.gov

In the context of this compound, docking simulations could be performed against various non-human protein targets to explore its potential biological roles or applications, for instance, in agriculture or as a biochemical probe. nih.gov Docking programs like AutoDock or GOLD use scoring functions to estimate the binding affinity of the ligand to the protein's binding site. researchgate.net The results can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and specific amino acid residues in the target protein. nih.gov These predictions provide a theoretical foundation for designing new compounds and for planning further experimental validation. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for 2-Amino-4-(ethylamino)butanoic acid to ensure high yield and purity?

- Methodological Answer : Synthesis of this compound can be approached through multi-step organic reactions, including nucleophilic substitution or coupling reactions to introduce the ethylamino group. Reaction optimization (e.g., solvent polarity, temperature, and catalyst selection) is critical. For example, highlights the importance of chromatographic purification and controlled reaction times for similar amino acid derivatives . Pre-activation of the amino group or protection/deprotection strategies may be required to avoid side reactions.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound, and how should they be applied?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the substitution pattern and stereochemistry. Mass Spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. and emphasize the use of NMR and MS for characterizing analogous amino acids, with deuterated solvents (e.g., D₂O or DMSO-d₆) recommended for resolving labile protons .

Advanced Research Questions

Q. How can researchers investigate the oxidation kinetics of this compound, and what methodological parallels exist from studies on similar thioether-containing amino acids?

- Methodological Answer : Kinetic studies can adopt protocols from , which used quinaldinium fluorochromate (QNFC) as an oxidant for 2-Amino-4-(methylthio)butanoic acid. Key steps include:

- Stoichiometric analysis : Quantify reaction products (e.g., sulfoxide derivatives) via HPLC or iodometric titration.

- Rate determination : Monitor absorbance changes under pseudo-first-order conditions using UV-Vis spectroscopy .

- Mechanistic insights : Compare activation parameters (ΔH‡, ΔS‡) between ethylamino and thioether analogs to assess substituent effects on redox behavior.

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives, particularly regarding substituent effects at the 4-position?

- Methodological Answer : Contradictions often arise from differences in substituent electronic or steric properties. Strategies include:

- Comparative structure-activity relationship (SAR) studies : Synthesize analogs with varied 4-position groups (e.g., ethylamino vs. methylthio, as in and ) and test bioactivity in standardized assays .

- Computational modeling : Use density functional theory (DFT) to predict electronic interactions with biological targets.

- Meta-analysis : Cross-reference published data on similar compounds (e.g., ’s metal complexes) to identify trends in binding affinity or enzymatic inhibition .

Q. In metal coordination studies, how does the ethylamino group influence the binding affinity and stability of this compound complexes compared to other substituents?

- Methodological Answer : The ethylamino group’s lone pair electrons enhance chelation potential. demonstrates that amino acids with sulfur-containing substituents (e.g., methylthio) form stable metal complexes via S and N donors. For ethylamino derivatives:

- Stability constants : Measure via potentiometric titrations in aqueous solutions at varying pH.

- Spectroscopic validation : Use UV-Vis and electron paramagnetic resonance (EPR) to confirm coordination geometry .

- Comparative analysis : Compare thermodynamic stability with methylthio analogs to evaluate the role of amino vs. thioether groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.